molecular formula C22H19N3O5 B11694555 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B11694555
M. Wt: 405.4 g/mol
InChI Key: WTFHIBBSVGRWKJ-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a benzoxazole ring, a nitrofuran moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Nitrofuran Moiety:

    Coupling of the Benzoxazole and Nitrofuran Units: The final step involves coupling the benzoxazole and nitrofuran units through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions often use halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Nitro derivatives of the furan ring.

    Reduction: Amino derivatives of the furan ring.

    Substitution: Halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic semiconductors or as a component in light-emitting diodes (LEDs).

    Biological Research: Investigation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The nitrofuran moiety can also generate reactive oxygen species, leading to oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-tert-butylphenyl)-1H-benzimidazole]: Similar structure but with a benzimidazole ring instead of a benzoxazole ring.

    N-(2-[4-tert-butylphenyl]-2-[pyrrolidine-1-yl]ethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide: Contains a chromene ring and pyrrolidine moiety.

Uniqueness

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is unique due to the combination of its benzoxazole and nitrofuran moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C22H19N3O5/c1-22(2,3)14-6-4-13(5-7-14)21-24-16-12-15(8-9-17(16)30-21)23-20(26)18-10-11-19(29-18)25(27)28/h4-12H,1-3H3,(H,23,26)

InChI Key

WTFHIBBSVGRWKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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